molecular formula C8H8ClFN2O B3048895 1-(2-Chloro-4-fluorophenyl)-3-methylurea CAS No. 185382-65-4

1-(2-Chloro-4-fluorophenyl)-3-methylurea

Cat. No.: B3048895
CAS No.: 185382-65-4
M. Wt: 202.61 g/mol
InChI Key: QVUBAJCJEDJFIT-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a methylurea moiety

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methylurea typically involves the reaction of 2-chloro-4-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

  • Synthetic Route

      Starting Materials: 2-chloro-4-fluoroaniline and methyl isocyanate.

      Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.

      Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate and yield.

  • Industrial Production

      Scale-Up: Industrial production involves scaling up the reaction while maintaining the same reaction conditions. Continuous flow reactors may be used to ensure consistent product quality.

      Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)-3-methylurea undergoes various chemical reactions, including substitution, oxidation, and reduction.

  • Substitution Reactions

      Reagents: Common reagents include halogenating agents, nucleophiles, and electrophiles.

      Conditions: These reactions are typically carried out in polar solvents under controlled temperatures.

      Products: Substitution reactions can lead to the formation of derivatives with different substituents on the phenyl ring.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: These reactions are carried out under acidic or basic conditions, depending on the oxidizing agent used.

      Products: Oxidation can lead to the formation of compounds with additional functional groups, such as hydroxyl or carbonyl groups.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

      Products: Reduction can lead to the formation of amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-methylurea has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry

      Synthesis of Derivatives:

      Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

  • Biology

      Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

      Biological Assays: It is used in biological assays to study its effects on different biological systems.

  • Medicine

      Drug Development: Its derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases.

      Pharmacological Studies: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic benefits.

  • Industry

      Agrochemicals: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants and pests.

      Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)-3-methylurea can be compared with other similar compounds to highlight its uniqueness.

  • Similar Compounds

      2-Chloro-4-fluorophenylboronic acid: This compound has similar substituents on the phenyl ring but differs in its functional group, leading to different chemical properties and applications.

      2-Chloro-4-fluorophenol: This compound also has similar substituents but differs in its functional group, affecting its reactivity and applications.

      4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a urea moiety, leading to different biological activities and applications.

  • Uniqueness

      Functional Group: The presence of the urea moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

      Applications: Its unique structure allows it to be used in a wide range of applications, from medicinal chemistry to agrochemicals, highlighting its versatility.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBAJCJEDJFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350304
Record name N-(2-chloro-4-fluorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185382-65-4
Record name N-(2-chloro-4-fluorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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